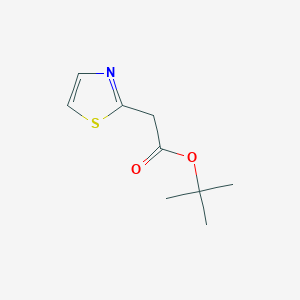
tert-butyl 2-(1,3-thiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-(1,3-thiazol-2-yl)acetate is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of tert-butyl (1,3-thiazol-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product. The reaction conditions need to be carefully controlled to ensure high yield and purity of the compound.
Chemical Reactions Analysis
tert-butyl 2-(1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols can replace the tert-butyl group, leading to the formation of new derivatives.
Hydrolysis: The ester group in tert-butyl (1,3-thiazol-2-yl)acetate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-butyl 2-(1,3-thiazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents with improved efficacy and reduced side effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of tert-butyl (1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
tert-butyl 2-(1,3-thiazol-2-yl)acetate can be compared with other similar compounds such as:
Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate: This compound has a similar structure but contains a sodium ion, which can affect its solubility and reactivity.
tert-Butyl (5-bromothiazol-2-yl)carbamate: This derivative contains a bromine atom, which can enhance its reactivity in substitution reactions.
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate: This compound has a benzothiazole ring, which can influence its biological activity and chemical properties.
The uniqueness of tert-butyl (1,3-thiazol-2-yl)acetate lies in its specific structure and the presence of the tert-butyl group, which can provide steric hindrance and influence its reactivity and stability.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
tert-butyl 2-(1,3-thiazol-2-yl)acetate |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-7-10-4-5-13-7/h4-5H,6H2,1-3H3 |
InChI Key |
BTEVCLQXCBFHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC=CS1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














